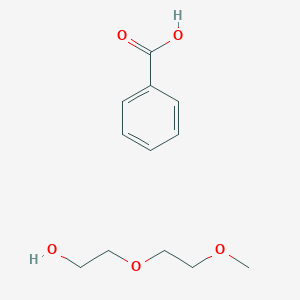
Benzoic acid--2-(2-methoxyethoxy)ethan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) is a compound that combines the properties of benzoic acid and 2-(2-methoxyethoxy)ethanol. Benzoic acid is a well-known aromatic carboxylic acid, while 2-(2-methoxyethoxy)ethanol is an industrial solvent commonly used as a fuel system icing inhibitor in jet fuels . This compound is of interest due to its unique combination of functional groups, which may impart distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) can be approached through various synthetic routes. One common method involves the esterification of benzoic acid with 2-(2-methoxyethoxy)ethanol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) can undergo several types of chemical reactions:
Reduction: Reduction of the ester group can be achieved using catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a leaving group.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) has a range of scientific research applications:
Wirkmechanismus
The mechanism of action of Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) depends on its functional groups. The benzoic acid moiety can act as an antimicrobial agent by disrupting microbial cell membranes . The 2-(2-methoxyethoxy)ethanol component can enhance solubility and facilitate the delivery of the compound to its target sites. Molecular targets may include microbial enzymes and cell wall components, leading to inhibition of growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) can be compared with other similar compounds, such as:
2-(2-Methoxyethoxy)ethyl benzoate: Similar in structure but with different ester linkages, affecting its reactivity and applications.
2-(2-Methoxyethoxy)ethanol: Lacks the benzoic acid moiety, making it primarily a solvent rather than an antimicrobial agent.
Benzoic acid esters: Various esters of benzoic acid with different alcohols can be compared based on their solubility, reactivity, and biological activity.
The uniqueness of Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) lies in its combination of antimicrobial and solvent properties, making it versatile for multiple applications.
Eigenschaften
CAS-Nummer |
90335-39-0 |
|---|---|
Molekularformel |
C12H18O5 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
benzoic acid;2-(2-methoxyethoxy)ethanol |
InChI |
InChI=1S/C7H6O2.C5H12O3/c8-7(9)6-4-2-1-3-5-6;1-7-4-5-8-3-2-6/h1-5H,(H,8,9);6H,2-5H2,1H3 |
InChI-Schlüssel |
BXUWUBIMEVDRAP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


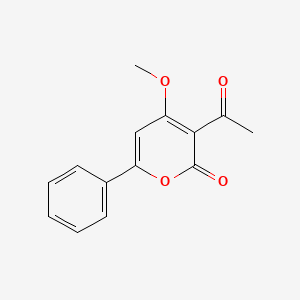
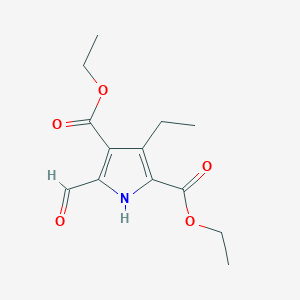
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
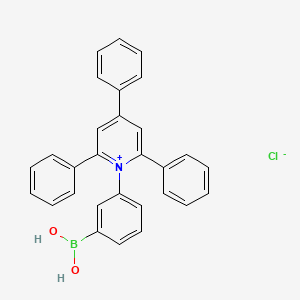
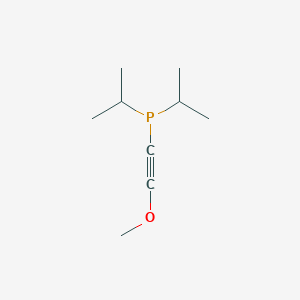
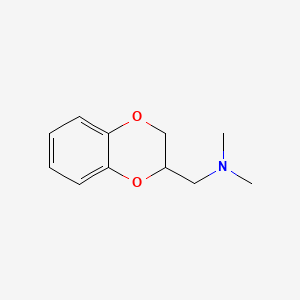
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)

![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
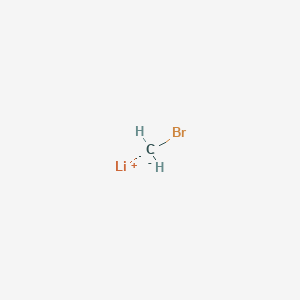
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
